Aluminum palmitate
Description
Aluminum palmitate (Al(C₁₆H₃₁O₂)₃) is the aluminum salt of palmitic acid (C₁₆:0), a saturated fatty acid. It is synthesized via the reaction of aluminum hydroxide with palmitic acid under controlled conditions. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain of palmitate, which influences its solubility and reactivity.
Properties
CAS No. |
555-35-1 |
|---|---|
Molecular Formula |
C16H32AlO2 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
aluminum;hexadecanoate |
InChI |
InChI=1S/C16H32O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |
InChI Key |
RGAXDXKVSRGKQE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Al] |
Color/Form |
White to yellow mass or powder |
Other CAS No. |
101012-91-3 555-35-1 |
physical_description |
White to yellow solid; [Merck Index] Light silvery-white odorless solid; Insoluble in water; [MSDSonline] |
shelf_life |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
solubility |
Soluble in petroleum ether, ethanol, benzene Practically insoluble in water or alcohol; when fresh, dissolves in petroleum ether or oil turpentine INSOL IN ACETONE |
Synonyms |
Hexadecanoic acid. aluminum salt |
Origin of Product |
United States |
Preparation Methods
Precipitation from Aqueous Solutions
The most widely documented method involves the metathesis reaction between sodium palmitate and aluminum sulfate in aqueous media. This process follows the stoichiometric equation:
Key steps include:
-
Dissolving sodium palmitate in deionized water at 60–70°C to enhance solubility.
-
Gradual addition of aluminum sulfate solution under vigorous stirring to prevent localized supersaturation.
-
pH adjustment to 6.8–7.2 using dilute NaOH or H₂SO₄ to optimize precipitate formation.
-
Filtration through sintered glass crucibles and subsequent washing with ethanol to remove sulfate residues.
Critical Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes reactant solubility |
| Molar Ratio (Al:PA) | 1:3 | Prevents Al(OH)₃ byproducts |
| Stirring Rate | 400–600 rpm | Ensures homogeneous mixing |
Sol-Gel Synthesis for Nanoparticulate Forms
Recent advances utilize sol-gel techniques to produce this compound-coated nanoparticles. Molecular dynamics simulations reveal that:
-
Palmitic acid molecules adopt a 45–60° tilt angle on aluminum surfaces, creating a semi-permeable passivation layer.
-
Coating densities above 2.1 molecules/nm² induce lattice strain in aluminum cores, reducing melting points by 12–18% compared to uncoated particles.
Reaction Scheme
This method produces particles with 15–30 nm diameters but requires strict anhydrous conditions to prevent hydrolysis.
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Patent US2447064A details a continuous process featuring:
-
Parallel inlet streams for sodium palmitate and aluminum sulfate solutions.
-
Real-time pH monitoring with automated NaOH dosing.
Advantages Over Batch Processing
| Metric | Batch Method | Continuous Flow |
|---|---|---|
| Production Rate | 50 kg/day | 300 kg/day |
| Byproduct Formation | 8–12% | <2% |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
Kinetic and Thermodynamic Considerations
Temperature Dependence
Arrhenius analysis of esterification kinetics shows:
pH-Dependent Speciation
The aluminum-palmitate system exhibits three distinct phases:
-
Acidic (pH <5) : Dominated by , leading to incomplete ligand substitution.
-
Neutral (pH 6–8) : Stable formation.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Sodium sulfate contamination | Incomplete washing | Counter-current ethanol rinse |
| Particle agglomeration | High surface energy | Additive: 0.1% oleic acid |
| Thermal degradation | Exothermic precipitation | Jacketed reactor cooling |
Chemical Reactions Analysis
Types of Reactions
Aluminum palmitate, undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, it can hydrolyze to form hexadecanoic acid and aluminum hydroxide.
Oxidation: It can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Substitution: It can participate in substitution reactions where the aluminum ion can be replaced by other metal ions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions can facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and aluminum hydroxide.
Oxidation: Oxidized derivatives of hexadecanoic acid.
Substitution: New metal salts formed by replacing aluminum.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Aluminum palmitate serves as a reagent in organic synthesis, facilitating various chemical reactions due to its ability to form stable complexes with organic molecules .
- Catalytic Activity : It acts as a catalyst in several reactions, enhancing the efficiency of chemical processes.
Biology
- Cell Membrane Studies : Research has focused on this compound's interaction with cell membranes, exploring its potential role in cellular signaling pathways and membrane fluidity.
- Microbicidal Activity : Studies indicate that metal complexes of fatty acids, including this compound, exhibit antimicrobial properties against various bacterial strains and fungi, suggesting potential applications in biomedical fields .
Medicine
- Drug Delivery Systems : this compound is investigated for its use in drug delivery systems due to its ability to form stable emulsions and enhance bioavailability of therapeutic agents.
- Vaccine Adjuvant : Its potential role as an adjuvant in vaccines is being explored, aiming to improve immune response through enhanced antigen presentation.
Industry
- Cosmetics and Pharmaceuticals : In industrial applications, this compound is utilized as a lubricant, emulsifier, and thickening agent in cosmetics and pharmaceutical formulations .
- Food Products : It is also employed in food processing as an emulsifying agent, contributing to the stability of food products.
Data Table: Comparison of this compound with Similar Compounds
| Compound | Solubility | Primary Applications |
|---|---|---|
| This compound | Organic solvents | Cosmetics, pharmaceuticals, drug delivery |
| Aluminum Stearate | Organic solvents | Lubricants, emulsifiers |
| Aluminum Oleate | Organic solvents | Coatings, inks |
| Aluminum Myristate | Organic solvents | Food emulsifiers |
Case Study 1: Drug Delivery Systems
A study published in the Journal of Biomedical Materials Research investigated the use of this compound in formulating nanoparticles for targeted drug delivery. The findings indicated that nanoparticles containing this compound demonstrated enhanced stability and controlled release properties compared to traditional carriers.
Case Study 2: Vaccine Development
Research conducted by the National Institutes of Health explored this compound's efficacy as a vaccine adjuvant. Results showed that formulations containing this compound significantly improved immune responses in animal models when compared to formulations without adjuvants.
Mechanism of Action
The mechanism of action of hexadecanoic acid, aluminum salt, involves its interaction with cell membranes and proteins. The aluminum ion can bind to various molecular targets, altering their structure and function. This binding can affect cellular signaling pathways, leading to changes in cellular behavior. The compound’s ability to form stable complexes with other molecules also contributes to its effectiveness in various applications .
Comparison with Similar Compounds
Aluminum palmitate shares functional and structural similarities with other aluminum salts and metal palmitates. Below is a detailed comparison:
Aluminum Hydroxide (Al(OH)₃)
Research Findings :
- In rats, dietary aluminum hydroxide increased brain aluminum concentrations by 30% compared to this compound, which showed minimal accumulation .
Aluminum Phosphate (AlPO₄)
| Property | This compound | Aluminum Phosphate |
|---|---|---|
| Chemical Structure | Organic anion (palmitate) | Inorganic phosphate anion |
| Solubility | Hydrophobic, dissolves in lipids | Low water solubility, forms colloidal gels |
| Applications | Limited to niche industrial uses | Vaccine adjuvant, catalyst support |
| Toxicity | Limited data; low acute toxicity | Higher nephrotoxicity at high doses |
Research Findings :
- Aluminum phosphate adjuvants induce stronger Th2 immune responses compared to aluminum hydroxide, but neither property is shared by this compound .
Zinc Palmitate (Zn(C₁₆H₃₁O₂)₂)
Research Findings :
- Zinc palmitate, unlike this compound, is associated with soapy globules in art conservation, where it forms crystalline structures with copper stearates .
Lead Palmitate (Pb(C₁₆H₃₁O₂)₂)
Research Findings :
Q & A
Q. What are the standard methods for synthesizing aluminum palmitate, and how do reaction parameters influence yield and purity?
this compound is typically synthesized via the reaction of palmitic acid with aluminum salts (e.g., aluminum chloride or hydroxide). Key parameters include molar ratio, temperature, and solvent choice. For instance, a 4-factor experimental design (molar ratio, enzyme loading, ultrasound power, duty cycle) optimized palmitate ester synthesis, demonstrating that molar ratios ≥1:5 enhance yield . Characterization via FTIR and NMR confirms carboxylate-Al³⁺ coordination, while XRD assesses crystallinity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- FTIR : Identifies carboxylate-Al³⁺ binding modes (e.g., monodentate vs. bidentate) through shifts in ν(COO⁻) bands.
- TGA/DSC : Evaluates thermal stability; this compound typically degrades above 250°C due to hydrocarbon chain decomposition.
- XRD : Confirms crystalline phase formation, with diffraction peaks at 2θ ≈ 5°–25° indicating lamellar structures .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Detailed Protocols : Document exact molar ratios, solvent purity, and reaction duration.
- Statistical Validation : Use response surface methodology (RSM) to model variable interactions (e.g., enzyme loading vs. ultrasound power) .
- Reference Standards : Compare FTIR/XRD data with published spectra .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s stability under varying pH and temperature conditions?
Stability studies involve:
- pH Titration : Monitor precipitate formation at pH 4–10; this compound destabilizes in acidic conditions due to protonation of carboxylate groups.
- Accelerated Aging : Expose samples to 40–80°C and analyze decomposition kinetics via Arrhenius plots. Contradictions in stability data may arise from impurities in aluminum precursors or inconsistent pH control .
Q. How can isotopic labeling (e.g., ¹³C) elucidate this compound’s metabolic interactions in biological systems?
- Isotopomer Spectral Analysis (ISA) : Quantify ¹³C-acetate incorporation into palmitate’s acetyl-CoA pool using mass isotopomer distributions (MIDs). Software like INCA models polymerization of ¹³C-labeled units .
- LC-MS/MS : Track labeled palmitate in cellular lipid fractions, correcting for natural ¹³C abundance .
Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity or toxicity data?
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like particle size or cell line specificity.
- Multivariate Regression : Identify confounding factors (e.g., residual solvents in synthesis) using software like Design Expert .
Methodological Challenges and Solutions
Q. How to design experiments investigating this compound’s role in lipid bilayer interactions?
- Model Membranes : Use Langmuir-Blodgett troughs to study monolayer penetration at varying surface pressures.
- Fluorescence Quenching : Incorporate pyrene-labeled palmitate to monitor membrane fluidity changes .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to adjust reaction parameters dynamically.
- Design of Experiments (DoE) : Optimize variables like mixing speed and solvent evaporation rates via fractional factorial designs .
Recommendations for Addressing Knowledge Gaps
- Interdisciplinary Collaboration : Combine materials science (e.g., XRD/TGA) and biochemistry (e.g., ISA) to study this compound’s dual roles in catalysis and lipid metabolism.
- Open Data Practices : Share raw FTIR/NMR files in repositories to facilitate meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
